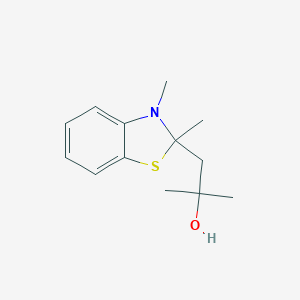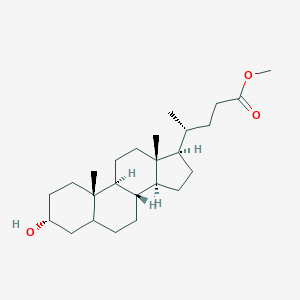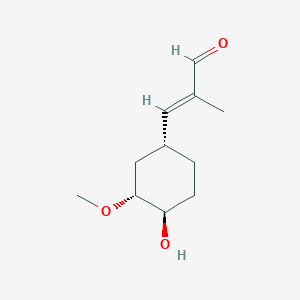
3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)-
Overview
Description
The chemical compound appears to be a complex organic molecule, potentially involved in various synthetic and analytical chemistry applications. The specific name suggests a cyclohexyl structure with multiple functional groups, including a hydroxyl group, a methoxy group, and a methylacrylaldehyde moiety, indicating its utility in organic synthesis.
Synthesis Analysis
The synthesis of complex cyclohexyl derivatives often involves multi-step organic reactions. Techniques such as [4 + 2] cycloaddition, as demonstrated by Kozmin, He, and Rawal (2003) in their synthesis of cyclohexenone derivatives, might be relevant. This approach involves the use of reactive dienes in Diels-Alder reactions to construct the cyclohexyl core, followed by functional group transformations to introduce the specific substituents (Kozmin, He, & Rawal, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography. Studies by Doreswamy et al. (2009) and Kavitha et al. (2006) on similar cyclohexyl derivatives provide insights into the crystalline structure, showcasing how hydrogen bonding and molecular conformation contribute to the stability and properties of these molecules (Doreswamy et al., 2009); (Kavitha et al., 2006).
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been used in the synthesis of optically active enol ethers through stereoselective reactions with aldehydes, proving its utility in creating stereochemically complex structures (Jephcote et al., 1989).
- It's involved in the synthesis of long-chain polypropionates, indicating its role in the creation of complex organic compounds with potential applications in various fields (Ancerewicz & Vogel, 1996).
- Utilized in the thermal addition reactions to create derivatives with unique odorous properties, showing its potential in the fragrance industry (Matsubara et al., 1974).
Molecular Studies and Applications
- In molecular studies, it's used for photoinduced electron transfer, aiding in the synthesis of galactopyranosides, demonstrating its significance in complex organic synthesis (Cossy et al., 1995).
- It has a role in chiral construction of beta-lactams, indicating its importance in stereoselective synthesis and potential pharmaceutical applications (Barbaro et al., 1999).
- The compound is used in alternative procedures for synthesizing complex organic structures, showcasing its versatility in organic chemistry (Banerjee et al., 2013).
Structural and Catalytic Uses
- It's involved in studies of molecular structure, particularly in the synthesis of cyclohexanols, highlighting its utility in detailed structural analysis (Minyaev et al., 2015).
- This compound also finds applications in the synthesis of phenoxy ring-substituted compounds and their copolymerization, indicating its potential in materials science and polymer chemistry (Whelpley et al., 2022).
Advanced Chemistry and Pharmaceutical Applications
- It is employed in the enantioselective synthesis of important compounds such as (−)-isopulegol hydrate, demonstrating its role in the creation of pharmacologically significant substances (Hong et al., 2006).
- The compound aids in green chemistry education, as seen in the synthesis of 3-(methoxycarbonyl)coumarin, showing its application in environmentally friendly chemical practices (Verdía et al., 2017).
Environmental and Atmospheric Chemistry
- It's significant in studies of atmospheric chemistry, particularly in the gas phase reaction with ozone, demonstrating its relevance in understanding environmental chemistry (Grosjean & Grosjean, 1997).
properties
IUPAC Name |
(E)-3-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-8(7-12)5-9-3-4-10(13)11(6-9)14-2/h5,7,9-11,13H,3-4,6H2,1-2H3/b8-5+/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXGCGOIEHBZMQ-OJHBQYHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CCC(C(C1)OC)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[C@@H]1CC[C@H]([C@@H](C1)OC)O)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)- | |
CAS RN |
109466-74-2 | |
| Record name | 3-((1R,3R,4R)-4-Hydroxy-3-methoxycyclohexyl)-2-methylacrylaldehyde, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109466742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1R-[1α(E),3α,4β]]-3-(4-Hydroxy-3-methoxycyclohexyl)-2-methyl-2-propenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-((1R,3R,4R)-4-HYDROXY-3-METHOXYCYCLOHEXYL)-2-METHYLACRYLALDEHYDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3TG17VNO3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




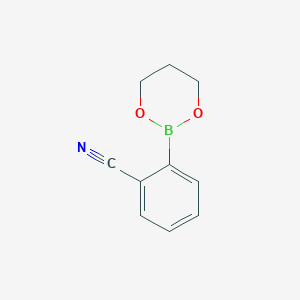

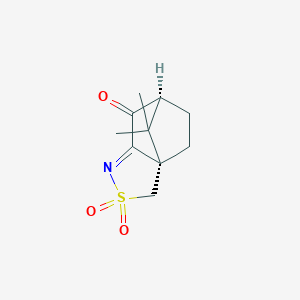

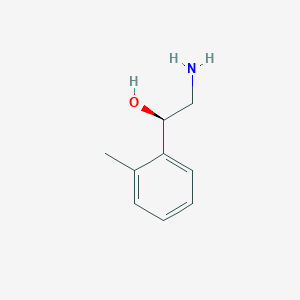
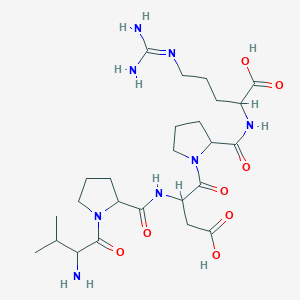
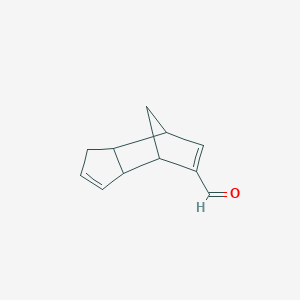
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
